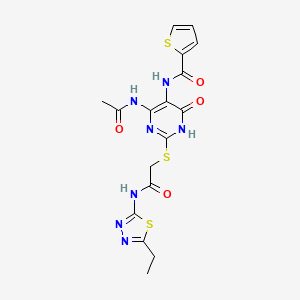

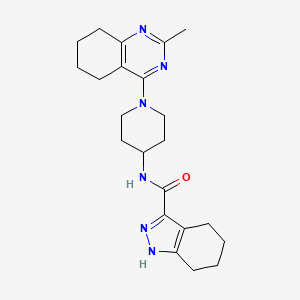

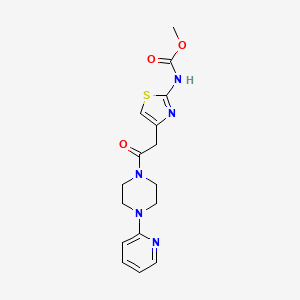

N-(1-(2-甲基-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide" is a complex molecule that may be related to various quinoline and indazole derivatives. These types of compounds have been studied for their potential pharmacological activities, including inotropic effects on the heart and anti-proliferative effects against cancer cell lines.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and the use of peptide coupling agents. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides was achieved by evaluating their inotropic activity, which is a measure of the force of heart muscle contractions . Another related synthesis involved the creation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids using substituted N-phenyl piperazines and piperidines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including crystallography. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was elucidated to understand its antitumor activity . This suggests that similar structural analysis techniques could be applied to determine the molecular structure of "N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include condensation and cyclization. For instance, the synthesis of the indazole derivative mentioned earlier involved amination and cyclization steps . These reactions are crucial for forming the heterocyclic structures that are characteristic of these molecules. The chemical reactions for the compound would likely involve similar strategies to build the quinazolin and indazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized in the context of their pharmacological potential. For example, the inotropic activity of certain quinoline derivatives was measured to assess their ability to increase heart muscle contraction strength . Additionally, the anti-proliferative activity of quinoline derivatives was evaluated against various cancer cell lines, and their potency was quantified using GI50 values . These properties are indicative of the compound's potential as a therapeutic agent and would be important to analyze for "N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide" as well.

科学研究应用

对映选择性合成

Cann 等人 (2012) 的一项研究描述了通过收敛、立体选择性和经济的合成开发一种有效的降钙素基因相关肽 (CGRP) 受体拮抗剂。这项研究强调了对映选择性过程在制备药理学相关化合物中的重要性,可能适用于合成 N-(1-(2-甲基-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺 (Cann 等人,2012)。

杂环甲酰胺作为抗精神病剂

Norman 等人 (1996) 的研究探索了已知抗精神病剂的杂环类似物,评估了它们作为抗精神病剂的潜力。这些化合物被评估了它们与多巴胺和血清素受体的结合,表明杂环甲酰胺在精神疾病治疗的开发中的作用。这种方法可能与了解 N-(1-(2-甲基-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺 的药理学潜力有关 (Norman 等人,1996)。

NK1 受体配体

Giuliani 等人 (2011) 讨论了基于 4-苯基吡啶部分的 NK1 受体配体的开发,旨在生产分子量较低或亲水性较高的化合物。这项研究举例说明了针对特定受体靶标配体的探索,这可能适用于相关化合物的设计和合成,包括 N-(1-(2-甲基-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺 (Giuliani 等人,2011)。

抗菌和抗癌评估

Bondock 和 Gieman (2015) 合成了新的杂环化合物并评估了它们的抗菌和抗癌活性,强调了结构修饰在增强生物活性中的重要性。这项研究强调了杂环化合物在治疗应用中的潜力,可能扩展到像 N-(1-(2-甲基-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺 这样的化合物 (Bondock & Gieman,2015)。

安全和危害

属性

IUPAC Name |

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c1-14-23-18-8-4-3-7-17(18)21(24-14)28-12-10-15(11-13-28)25-22(29)20-16-6-2-5-9-19(16)26-27-20/h15H,2-13H2,1H3,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDFDBUKMBDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NNC5=C4CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

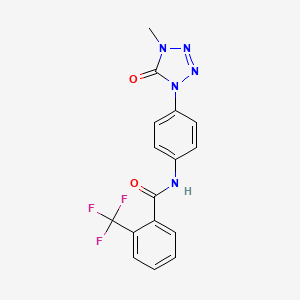

![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)

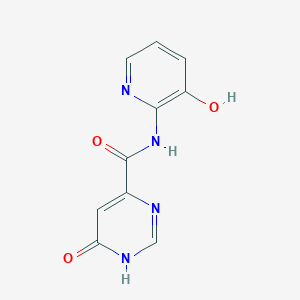

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)

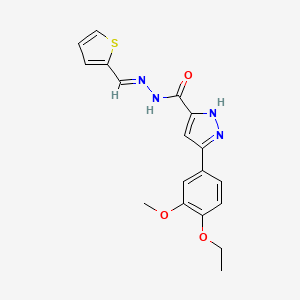

![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)